1-(2-Methoxypyridin-3-YL)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the carboxylic acid group. The reaction conditions typically involve the use of strong bases and cyclopropanating agents under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxypyridine moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxypyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(2-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-8-7(3-2-6-11-8)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
LLFGTELZJIIAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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